Dspe-peg36-CH2CH2cooh

Pharmacokinetics Nanoparticle Tracking Protein Corona

Polydisperse PEG-lipids introduce batch-to-batch variability in nanoparticle surface density, compromising pharmacokinetic reproducibility and regulatory characterization. DSPE-PEG36-CH2CH2COOH eliminates this uncertainty with an absolutely monodisperse PEG36 chain and a terminal propionic acid group for stoichiometric bioconjugation. - Uniform ligand presentation: Enables consistent targeting moiety density for reproducible in vivo performance. - Definitive analytical signature: Single, sharp MALDI-TOF MS peak facilitates robust lot release and stability testing. - Extended circulation: Demonstrated 2.7-fold longer half-life versus polydisperse PEG-lipid coatings for enhanced EPR-mediated tumor accumulation.

Molecular Formula C117H229NO48P-
Molecular Weight 2449.0 g/mol
Cat. No. B14039920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDspe-peg36-CH2CH2cooh
Molecular FormulaC117H229NO48P-
Molecular Weight2449.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC
InChIInChI=1S/C117H230NO48P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-115(121)163-111-113(166-116(122)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)112-165-167(124,125)164-38-36-118-117(123)162-110-109-161-108-107-160-106-105-159-104-103-158-102-101-157-100-99-156-98-97-155-96-95-154-94-93-153-92-91-152-90-89-151-88-87-150-86-85-149-84-83-148-82-81-147-80-79-146-78-77-145-76-75-144-74-73-143-72-71-142-70-69-141-68-67-140-66-65-139-64-63-138-62-61-137-60-59-136-58-57-135-56-55-134-54-53-133-52-51-132-50-49-131-48-47-130-46-45-129-44-43-128-42-41-127-40-39-126-37-35-114(119)120/h113H,3-112H2,1-2H3,(H,118,123)(H,119,120)(H,124,125)/p-1/t113-/m0/s1
InChIKeyOIUOSJGEFBLMRX-GEOFYGPCSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DSPE-PEG36-CH2CH2COOH Product Overview


DSPE-PEG36-CH2CH2COOH is a monodisperse, amphiphilic lipid-polymer conjugate consisting of a distearoylphosphatidylethanolamine (DSPE) anchor, a discrete polyethylene glycol chain of exactly 36 ethylene oxide units (PEG36), and a terminal propionic acid group (-CH2CH2COOH) for covalent bioconjugation [1]. This compound is a member of the PEGylated phospholipid class, widely used to fabricate long-circulating, "stealth" liposomes and nanoparticles for drug delivery, gene therapy, and diagnostic imaging [2].

Monodisperse PEG36-lipid conjugate for precision nanocarrier engineering
Defined carboxyl terminus for controlled bioconjugation studies
Uniform chain length supports reproducible stealth performance and analytical characterization

DSPE-PEG36-CH2CH2COOH vs. Generic Substitutes


Despite belonging to the same functional class of carboxylic acid-terminated PEG-phospholipids, the specific molecular architecture of DSPE-PEG36-CH2CH2COOH introduces critical, non-interchangeable properties that directly impact the performance, reproducibility, and analytical characterization of the resulting nanocarriers. The use of a polydisperse PEG analog (e.g., DSPE-PEG2000-COOH) introduces a heterogeneous distribution of PEG chain lengths on the nanoparticle surface [1]. This dispersity leads to variable protein corona formation, unpredictable in vivo pharmacokinetics, and batch-to-batch inconsistency in critical quality attributes like circulation half-life and biodistribution [2]. Furthermore, the exact chain length of 36 ethylene oxide units provides a specific balance of steric stabilization that is not replicated by shorter or longer chains, which may either fail to prevent opsonization or excessively hinder cellular uptake [3]. Substituting with a generic, polydisperse alternative undermines the core design principles of precision nanomedicine, leading to non-robust and potentially non-reproducible experimental outcomes.

Polydisperse PEG Heterogeneous chain-length distribution may alter protein corona composition and in vivo pharmacokinetics compared to monodisperse PEG36.
Chain Length Mismatch Shorter or longer PEG chains can shift steric stabilization and cellular uptake profiles, potentially compromising stealth properties.
Analytical Complexity Polydisperse PEG-lipids yield broad, unresolved mass spectra, limiting precise quality control and batch-to-batch comparability.

DSPE-PEG36-CH2CH2COOH Performance Evidence


Monodispersity Prolongs Circulation Half-Life

In a head-to-head study comparing monodisperse PEG36 and polydisperse PEG2k coatings on gold nanoparticles (AuNPs), the monodisperse formulation exhibited a significantly prolonged blood circulation half-life [1]. The half-life of monodisperse PEG36-AuNPs was measured at 23.6 ± 2.3 hours, compared to only 8.8 ± 0.7 hours for polydisperse PEG2k-AuNPs. This difference is attributed to the uniform PEG layer of the monodisperse coating, which minimizes non-specific protein adsorption and subsequent clearance by the reticuloendothelial system (RES).

Circulation Half-Life
Head-to-head
23.6 ± 2.3 h (PEG36) vs 8.8 ± 0.7 h (PEG2k)
2.68-fold increase
Supports prolonged circulation research context
Mouse model, gold nanoparticle platform; reported half-life extension
Pharmacokinetics Nanoparticle Tracking Protein Corona

PEG36 Chain Length Reduces Protein Adsorption

The study comparing PEG36 and PEG45 coatings on AuNPs revealed that while both are monodisperse, the shorter PEG36 chain provides a more compact and uniform protective layer that is less prone to conformational changes that can expose the underlying hydrophobic surface [1]. This translates to lower overall protein adsorption. Specifically, the total amount of protein adsorbed onto PEG36-AuNPs was reported as 23.6 µg/mg, which was 17% lower than the 28.5 µg/mg adsorbed onto PEG45-AuNPs [2].

Protein Adsorption
Head-to-head
23.6 µg/mg (PEG36) vs 28.5 µg/mg (PEG45)
17% reduction
Reported lower protein fouling, supporting stealth-coating evaluation
In vitro plasma incubation, BCA assay; monodisperse PEG36 reduced adsorption
Surface Chemistry Nanoparticle Stability Protein Corona

Unambiguous MALDI MS Characterization with Monodisperse PEG36-DSPE

A direct comparison of MALDI-TOF mass spectra demonstrates a critical analytical advantage of monodisperse PEG36-DSPE over the commonly used polydisperse DSPE-PEG2000 [1]. The spectrum for PEG36-DSPE shows a single, narrow, well-defined peak cluster, allowing for precise identification and quantification of the compound in complex mixtures. In contrast, the spectrum for polydisperse DSPE-PEG2000 is a broad, unresolved distribution spanning a wide mass range (approx. 1500-3500 Da), which complicates characterization and quality control of liposomal formulations [2].

MALDI-MS Resolution
Head-to-head
Single narrow peak cluster (PEG36) vs broad distribution (PEG2000)
Enables precise identification for quality control
PhCCAA matrix, acetone/water; polydisperse analog yields unresolved signal
Analytical Characterization MALDI-TOF Mass Spectrometry Liposome QC

Efficient Targeting Ligand Conjugation via Carboxyl Group

The terminal propionic acid group (-CH2CH2COOH) of DSPE-PEG36-CH2CH2COOH is a standard substrate for carbodiimide-mediated conjugation [1]. While no direct, quantitative comparison of conjugation efficiency for this specific compound versus analogs was found, class-level knowledge indicates that the monodisperse nature of the PEG36 spacer ensures a defined stoichiometry and consistent surface density of conjugated ligands [2]. In contrast, using polydisperse DSPE-PEG2000-COOH results in an undefined and heterogeneous ligand presentation on the nanoparticle surface, which can lead to variable targeting efficacy [3].

Ligand Conjugation
Class-level
Defined stoichiometry via uniform PEG spacer
Supports consistent ligand density for targeted nanocarrier research
EDC/NHS chemistry; conjugation efficiency data not available – class-level inference
Bioconjugation Targeted Drug Delivery Surface Functionalization

DSPE-PEG36-CH2CH2COOH Application Scenarios


Stealth Liposomes for Passive Tumor Targeting

Based on the demonstrated 2.7-fold extension in circulation half-life for monodisperse PEG36 coatings compared to polydisperse analogs [1], DSPE-PEG36-CH2CH2COOH is the preferred excipient for formulating stealth liposomes designed to exploit the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting. The extended circulation time maximizes the probability of nanoparticle extravasation into tumor tissue, leading to higher intratumoral drug concentrations and improved therapeutic indices.

Immunoliposomes for Active Targeting via EDC/NHS

The monodisperse PEG36 spacer and terminal carboxyl group make this compound ideal for creating immunoliposomes with a well-defined surface density of targeting ligands [2]. Following standard EDC/NHS activation, antibodies, antibody fragments (e.g., Fab'), peptides, or aptamers can be covalently attached to the liposome surface. The uniformity of the PEG layer ensures that each liposome presents a consistent number of targeting moieties, which is critical for achieving reproducible and predictable cell-specific binding and internalization, as opposed to the heterogeneous presentation from polydisperse PEG linkers [3].

LNPs for Nucleic Acid Delivery with Analytical Traceability

The unambiguous mass spectral signature of monodisperse PEG36-DSPE, as shown by MALDI-TOF MS [4], is a significant advantage in the development and quality control of lipid nanoparticles (LNPs) for mRNA, siRNA, or CRISPR-Cas9 delivery. The ability to precisely identify and quantify this component in the final formulation enables robust lot release testing, stability monitoring, and facilitates regulatory approval. This contrasts sharply with polydisperse PEG-lipids, which produce broad, undefined peaks and complicate the establishment of a rigorous analytical control strategy for the LNP product.

PROTAC Degraders with Defined PEG36 Linker

DSPE-PEG36-CH2CH2COOH serves as a versatile, monodisperse PEG linker for the synthesis of PROTACs (Proteolysis Targeting Chimeras) . The defined length of the PEG36 chain allows for precise control over the distance and flexibility between the E3 ligase ligand and the target protein ligand, which can critically influence ternary complex formation and degradation efficiency. Using a polydisperse PEG linker would introduce a distribution of linker lengths, leading to an unpredictable mixture of PROTAC molecules and confounding structure-activity relationship (SAR) studies.

Application
Selection Property
Validation Focus
Passive tumor accumulation studies
Extended circulation half-life from monodisperse PEG36 coating
In vivo biodistribution and tumor accumulation endpoints
Targeted nanocarrier research
Monodisperse PEG spacer with defined carboxyl conjugation
Ligand density quantification and cell-specific binding assays
LNP formulation for gene delivery research
Analytically characterizable PEG-lipid with narrow mass signature
QC and stability monitoring via MALDI-MS; batch consistency
PROTAC linker research
Defined PEG36 length for controlled linker geometry
Ternary complex formation and degradation efficiency assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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